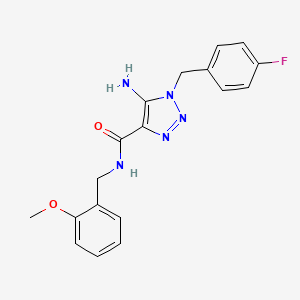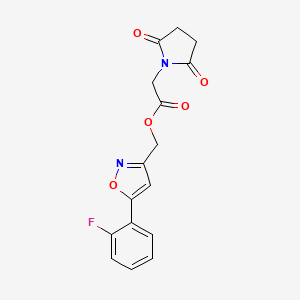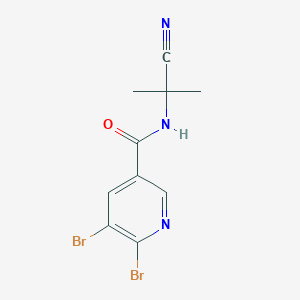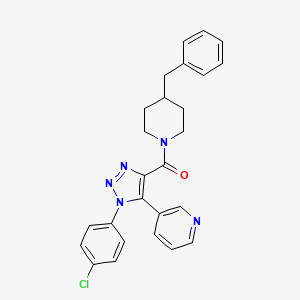
2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride” is a complex organic molecule. It is related to the class of compounds known as indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
While specific synthesis methods for “2-Amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride” were not found, related compounds such as indole derivatives have been synthesized using various methods . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .Scientific Research Applications
Antiviral Research
This compound has shown promise in antiviral research, particularly in the synthesis of novel derivatives with enhanced activity. For instance, indole derivatives, which share a similar pyrimidine structure, have been synthesized and reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that EN300-7354261 could be a candidate for developing new antiviral agents.
Cancer Treatment
The pyrimidine skeleton of EN300-7354261 is structurally similar to that of Pemetrexed, a drug used in cancer treatment. Modifications of this skeleton have led to compounds with significant biological activities, including enzyme inhibition and antitumor activities . This indicates the potential of EN300-7354261 in the development of new anticancer therapies.
Enzyme Inhibition
Compounds with a pyrimidine base, like EN300-7354261, have been extensively studied for their enzyme inhibition properties. They are known to inhibit dihydrofolate reductase (DHFR), an enzyme targeted in various therapies, including cancer treatment . Research into EN300-7354261 could yield new DHFR inhibitors.
Anti-inflammatory Applications
The pyrimidine derivatives have been associated with anti-inflammatory properties. Given the structural similarities, EN300-7354261 could be explored for its potential in treating inflammatory conditions .
Antibacterial and Antifungal Research
The pyrimidine core present in EN300-7354261 is a common feature in compounds with antibacterial and antifungal activities. This suggests that EN300-7354261 could be valuable in the synthesis of new agents to combat bacterial and fungal infections .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for EN300-7354261.
Mode of Action
It’s known that similar compounds can be converted into other biologically active derivatives upon treatment with certain reagents . This suggests that EN300-7354261 might interact with its targets through a similar mechanism, leading to changes in the cellular environment.
Biochemical Pathways
Indole derivatives, which are structurally similar compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that EN300-7354261 might affect a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The success of similar reactions, such as the suzuki–miyaura coupling, originates from the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This could suggest similar properties for EN300-7354261, potentially impacting its bioavailability.
Result of Action
Similar compounds have shown significant antiviral activity , suggesting that EN300-7354261 might also have potent biological effects at the molecular and cellular levels.
Action Environment
The broad application of similar reactions, such as the suzuki–miyaura coupling, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that EN300-7354261 might also exhibit robust performance across a range of environmental conditions.
properties
IUPAC Name |
2-amino-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.ClH/c8-5(7(12)13)1-4-2-9-3-10-6(4)11;/h2-3,5H,1,8H2,(H,12,13)(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXQGUEGVDJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1822430-71-6 |
Source


|
| Record name | 2-amino-3-(6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]ethyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2893561.png)
![1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B2893562.png)
![N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide](/img/structure/B2893563.png)




![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2893569.png)

![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-(4-ethoxy-3-methoxybenzyl)propanamide](/img/structure/B2893576.png)


![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893581.png)
